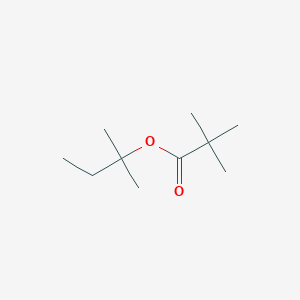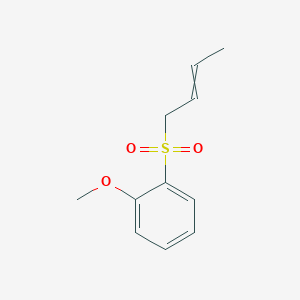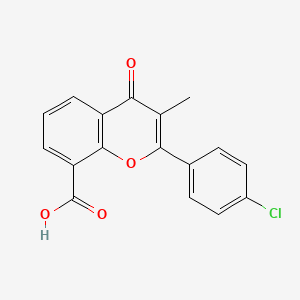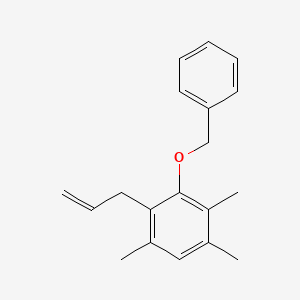![molecular formula C17H20O3 B14379915 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol CAS No. 88463-95-0](/img/structure/B14379915.png)
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups (diol) and an ether linkage to a phenylpentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol typically involves the following steps:
Formation of the Phenylpentane Chain: The phenylpentane chain can be synthesized through a series of reactions starting from benzene. The benzene undergoes Friedel-Crafts alkylation to introduce the pentane chain.
Etherification: The phenylpentane chain is then reacted with a suitable hydroxylated benzene derivative under etherification conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol is unique due to the presence of the phenylpentane chain and the ether linkage, which are not found in the simpler dihydroxybenzenes. This structural complexity can lead to distinct chemical and biological properties.
Propiedades
Número CAS |
88463-95-0 |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
5-(5-phenylpentan-2-yloxy)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O3/c1-13(6-5-9-14-7-3-2-4-8-14)20-17-11-15(18)10-16(19)12-17/h2-4,7-8,10-13,18-19H,5-6,9H2,1H3 |
Clave InChI |
FYTMWVVLOCMMDF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1=CC=CC=C1)OC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


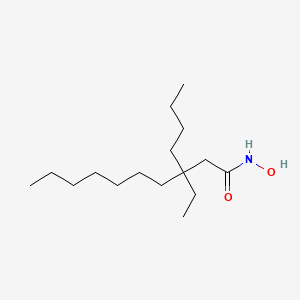

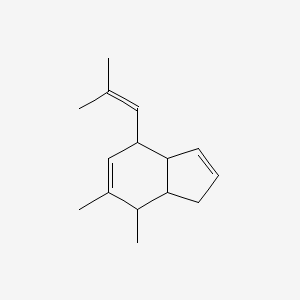

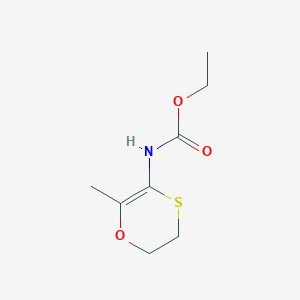
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
